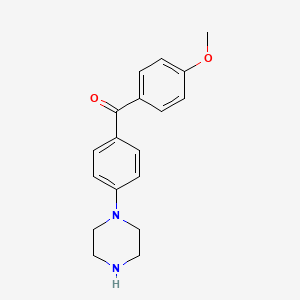
Iso-tridecyl thioglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is an organic compound with the molecular formula C15H30O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in the production of various chemicals and as a chain transfer agent in polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iso-tridecyl thioglycolate can be synthesized through the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, isotridecyl mercaptoacetate is produced using a continuous esterification process. This involves the reaction of mercaptoacetic acid with isotridecyl alcohol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is continuously removed to maintain a steady-state reaction. The crude ester is then purified through vacuum distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iso-tridecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Different esters, amides.
Aplicaciones Científicas De Investigación
Iso-tridecyl thioglycolate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of stabilizers for polyvinyl chloride and other polymers.
Mecanismo De Acción
The mechanism of action of isotridecyl mercaptoacetate involves its ability to act as a chain transfer agent in polymerization reactions. The thiol group in the compound can react with growing polymer chains, terminating the chain growth and transferring the active site to another monomer. This helps control the molecular weight and distribution of the polymer .
Comparación Con Compuestos Similares
Similar Compounds
Thioglycolic acid:
Isooctyl mercaptoacetate: Similar structure but with an isooctyl group instead of an isotridecyl group.
Uniqueness
Iso-tridecyl thioglycolate is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain mercaptoacetates. This makes it particularly useful in applications requiring specific molecular weight control and stability .
Propiedades
Número CAS |
57417-85-3 |
|---|---|
Fórmula molecular |
C15H30O2S |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
Clave InChI |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CS |
Key on ui other cas no. |
57417-85-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1634640.png)

![2-{9,11-Dibromo-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetic acid](/img/structure/B1634647.png)


![N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B1634676.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol](/img/structure/B1634682.png)





